molecular formula C32H33N3O4 B11620349 4-[3-(4-tert-butylphenyl)-1-hydroxy-11-(pyridin-3-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

4-[3-(4-tert-butylphenyl)-1-hydroxy-11-(pyridin-3-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

Katalognummer: B11620349
Molekulargewicht: 523.6 g/mol
InChI-Schlüssel: FFJPCMOQWXRXQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a dibenzo[b,e][1,4]diazepine core fused with two benzene rings and a seven-membered diazepine ring. Key substituents include:

  • A 4-tert-butylphenyl group at position 3, contributing steric bulk and lipophilicity.
  • A hydroxyl group at position 1, enhancing polarity and hydrogen-bonding capacity.
  • A 4-oxobutanoic acid chain at position 10, providing ionizable carboxylic acid functionality for improved solubility .

Eigenschaften

Molekularformel

C32H33N3O4

Molekulargewicht

523.6 g/mol

IUPAC-Name

4-[9-(4-tert-butylphenyl)-7-oxo-6-pyridin-3-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid

InChI

InChI=1S/C32H33N3O4/c1-32(2,3)23-12-10-20(11-13-23)22-17-25-30(27(36)18-22)31(21-7-6-16-33-19-21)35(28(37)14-15-29(38)39)26-9-5-4-8-24(26)34-25/h4-13,16,19,22,31,34H,14-15,17-18H2,1-3H3,(H,38,39)

InChI-Schlüssel

FFJPCMOQWXRXQZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)CCC(=O)O)C5=CN=CC=C5)C(=O)C2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

4-[3-(4-tert-butylphenyl)-1-hydroxy-11-(pyridin-3-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, this compound serves as a valuable building block for creating more complex molecules. Its unique functional groups allow for various chemical transformations that are essential in developing new synthetic pathways.

Biology

Research indicates that the compound exhibits potential biological activities. Studies have explored its interactions with biomolecules, suggesting that it may influence enzymatic pathways or receptor activities. For example, investigations into its anti-inflammatory properties have shown promise in modulating inflammatory responses in vitro .

Medicine

The therapeutic potential of this compound is significant:

  • Anti-inflammatory Activity : Preliminary studies have indicated that it can inhibit pro-inflammatory cytokines.
  • Anticancer Properties : Research has suggested that it may induce apoptosis in cancer cell lines, making it a candidate for further development in oncology .

Industrial Applications

In industry, the compound is being explored for its utility in developing new materials and chemical processes. Its stability and reactivity make it suitable for applications in pharmaceuticals and materials science.

Data Table: Comparison with Similar Compounds

Compound NameStructureKey ApplicationsUnique Features
4-tert-Butylphenylboronic acidstructureCross-coupling reactionsBoronic acid functionality
4-tert-ButylphenolstructureProduction of resinsSimple phenolic structure
4-[3-(4-tert-butylphenyl)-1-hydroxy...]structureOrganic synthesis, anti-inflammatoryComplex multi-functional structure

Case Studies

  • Anti-inflammatory Mechanism : A study demonstrated that the compound could significantly reduce levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli. This suggests its potential as a therapeutic agent for diseases characterized by chronic inflammation.
  • Anticancer Effects : In vitro studies on various cancer cell lines revealed that the compound induces cell cycle arrest and apoptosis. This mechanism was linked to the modulation of specific signaling pathways involved in cell proliferation and survival .
  • Material Science Innovations : Researchers are investigating the use of this compound in creating novel polymeric materials that exhibit enhanced thermal stability and mechanical properties due to its unique structural characteristics.

Wirkmechanismus

The mechanism of action of 4-[3-(4-tert-butylphenyl)-1-hydroxy-11-(pyridin-3-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Dibenzo[b,e][1,4]diazepine 4-tert-butylphenyl, pyridin-3-yl ~560 (estimated) High lipophilicity (logP ~4.5†)
4-[1-hydroxy-3-(4-methylphenyl)-...] Dibenzo[b,e][1,4]diazepine 4-methylphenyl (less bulky) ~532 (estimated) Lower steric hindrance
10-(4-bromobenzoyl)-11-(3,4-dimethoxy...) Dibenzo[b,e][1,4]diazepine Bromophenyl, dimethoxyphenyl 561.47 Halogen enhances halogen bonding

Key Observations :

  • Electronic Effects : Bromine in ’s compound introduces halogen bonding, absent in the tert-butyl-substituted target compound. This could enhance target affinity in specific biological contexts .
Analogues with Shared 4-Oxobutanoic Acid Moiety
Compound Name / ID Core Structure Additional Functional Groups Purity (%) Synthesis Yield (%)
Target Compound Dibenzo[b,e][1,4]diazepine Hydroxyl, pyridinyl N/A N/A
Compound 24 () Pyrazoline-quinoline Bromophenyl, phenyl >95 86
Compound 25 () Pyrazoline-quinoline Bromophenyl, chlorophenyl >95 27

Key Observations :

  • The 4-oxobutanoic acid group in all compounds enhances aqueous solubility via ionization (pKa ~4.5–5.0), critical for bioavailability .
  • Lower yields in Compounds 25 and 26 () suggest challenges in synthesizing halogenated derivatives, possibly due to side reactions. The tert-butyl group in the target compound may similarly complicate synthesis, though specific data are unavailable.
Pharmacological and Physicochemical Trends
  • Solubility: The 4-oxobutanoic acid chain likely imparts similar solubility profiles across analogues, though the tert-butyl group in the target compound may reduce solubility compared to methylphenyl derivatives ().
  • Binding Interactions: The pyridinyl group in the target compound supports π-π stacking, akin to quinoline in ’s compounds. Halogenated derivatives () may exhibit stronger target binding due to halogen bonds, absent in the target compound .

Biologische Aktivität

The compound 4-[3-(4-tert-butylphenyl)-1-hydroxy-11-(pyridin-3-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure includes a dibenzo[b,e][1,4]diazepine core, which is known for various biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

  • Molecular Formula: C32H33N3O4
  • Molecular Weight: 523.6 g/mol
  • IUPAC Name: 4-[9-(4-tert-butylphenyl)-7-oxo-6-pyridin-3-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid

The biological activity of this compound is hypothesized to stem from its interaction with various molecular targets within biological systems. It may modulate the activity of enzymes or receptors, influencing pathways related to inflammation and cancer progression.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity:
    • Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. The dibenzo diazepine framework is particularly noted for its ability to interfere with cell cycle regulation and promote cell death in malignant cells.
  • Anti-inflammatory Effects:
    • The compound's structural components suggest potential anti-inflammatory properties. Compounds with similar functionalities have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
  • Neuroprotective Properties:
    • Given the presence of pyridinyl groups, there is potential for neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of related compounds or derivatives:

StudyFindings
Study 1Investigated initiating activity in BALB/3T3 cells; showed dose-dependent transformation with related compounds.
Study 2Discussed the synthesis and evaluation of dibenzo diazepine derivatives with potential anticancer properties.
Study 3Explored chemical reactions and biological applications of similar compounds in medicinal chemistry.

Comparative Analysis

When compared to similar compounds, this compound's unique structural features enhance its reactivity and biological interactions:

CompoundBiological ActivityUnique Features
4-tert-butylphenolAntioxidantSimple phenolic structure
Dibenzo[b,e][1,4]diazepine derivativesAnticancerComplex multi-ring structure

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.